![molecular formula C12H13NO3 B2705376 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid CAS No. 1509833-30-0](/img/structure/B2705376.png)

2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid, also known as fenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and treatment of inflammation. It was first synthesized in the 1960s and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

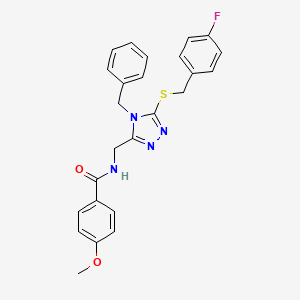

Microwave-Assisted Synthesis and Antimicrobial Activity

A study by Swarnkar, Ameta, and Vyas (2014) explored the microwave-assisted synthesis of pyrazole derivatives, including those related to the compound of interest, for their antibacterial and antifungal activities. This research illustrates the compound's relevance in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).

Enhanced Pseudocapacitance Performance

Kowsari et al. (2019) investigated derivatives of phenylglycine, a compound structurally related to 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid, for their electrochemical properties. The study aimed at enhancing the pseudocapacitance performance of poly ortho aminophenol films, indicating the compound's potential in supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).

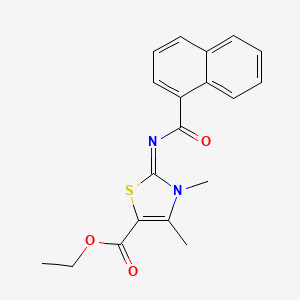

Novel Approach to Pyrrolo[2,1-b]thiazoles

Tverdokhlebov et al. (2003) developed a novel synthesis approach for pyrrolo[2,1-b]thiazoles, starting from substituted acetonitriles treated with mercaptoacetic acid. This research provides insights into synthetic methodologies that could potentially apply to derivatives of the compound (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

Structure, Acidity, and Alkali Carboxylates

Duarte-Hernández et al. (2015) reported on the structure, acidity, and the alkali carboxylates of a compound closely related to 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid. Their work contributes to understanding the chemical properties and potential applications of such compounds in various fields (Duarte-Hernández et al., 2015).

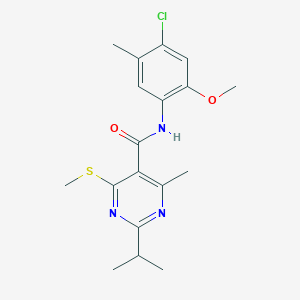

Synthesis and Biological Activities of Prenylated Tyrosine Derivatives

Venkateswarlu, Panchagnula, and Subbaraju (2006) explored the synthesis and biological activities of prenylated tyrosine derivatives, highlighting the compound's potential in biological applications, including its antimicrobial and antioxidant activities (Venkateswarlu, Panchagnula, & Subbaraju, 2006).

Mechanism of Action

Target of action

Aromatic compounds with similar structures have been found to interact with various receptors in the body .

Biochemical pathways

Aromatic compounds can participate in a variety of biochemical reactions, including those involved in signal transduction, enzyme inhibition, and gene regulation .

properties

IUPAC Name |

2-[2-[(prop-2-enoylamino)methyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-8-10-6-4-3-5-9(10)7-12(15)16/h2-6H,1,7-8H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJQDQOTSWYRCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=CC=CC=C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2705305.png)

![Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2705307.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2705312.png)

![N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2705313.png)

![N-(4-butylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2705314.png)